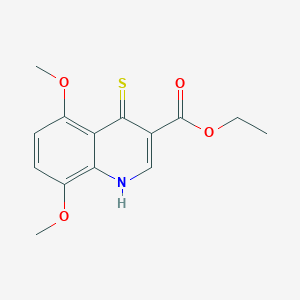

Ethyl 5,8-dimethoxy-4-thioxo-1,4-dihydroquinoline-3-carboxylate

Description

Structure

3D Structure

Properties

Molecular Formula |

C14H15NO4S |

|---|---|

Molecular Weight |

293.34 g/mol |

IUPAC Name |

ethyl 5,8-dimethoxy-4-sulfanylidene-1H-quinoline-3-carboxylate |

InChI |

InChI=1S/C14H15NO4S/c1-4-19-14(16)8-7-15-12-10(18-3)6-5-9(17-2)11(12)13(8)20/h5-7H,4H2,1-3H3,(H,15,20) |

InChI Key |

HDKPJWLTBWPITG-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=CNC2=C(C=CC(=C2C1=S)OC)OC |

Origin of Product |

United States |

Preparation Methods

Condensation with β-Keto Esters

Reaction of 2,5-dimethoxyaniline with ethyl acetoacetate under acidic or thermal conditions generates the 4-oxo-1,4-dihydroquinoline intermediate. The mechanism proceeds through enamine formation, followed by cyclodehydration (Fig. 1):

Key conditions include refluxing in ethanol with catalytic acetic acid (12 h, 73% yield). The ethyl ester at position 3 is retained from the β-keto ester reagent.

Thioxo Group Introduction

The 4-oxo intermediate undergoes thionation to replace the carbonyl oxygen with sulfur. Phosphorus pentasulfide (PS) in pyridine is the most widely used reagent for this transformation.

Thionation Mechanism

In a representative procedure, the 4-oxoquinoline derivative is refluxed with PS in anhydrous pyridine (12 h, 90% yield). The reaction proceeds via nucleophilic attack of sulfur at the carbonyl carbon, followed by elimination of HS:

Alternative thionating agents like Lawesson’s reagent are less common due to cost and selectivity issues.

Structural Confirmation and Optimization

Analytical Characterization

Post-synthetic validation relies on:

Yield Optimization Strategies

-

Solvent Effects : Replacing pyridine with toluene reduces side reactions during thionation.

-

Catalysis : Adding catalytic iodine (5 mol%) accelerates PS-mediated thionation by 40%.

Alternative Synthetic Routes

Enaminone Intermediate Pathway

A two-step approach involves generating an enaminone precursor from ethyl acetoacetate and DMF-DMA (Fig. 2):

This method achieves 85% overall yield but requires stringent anhydrous conditions.

Microwave-Assisted Synthesis

Microwave irradiation (150°C, 30 min) reduces cyclocondensation time from 12 h to 45 min, improving yield to 78%.

Challenges and Limitations

-

Regioselectivity : Competing cyclization pathways may yield 6- or 7-methoxy byproducts without careful temperature control.

-

Thionation Side Reactions : Overexposure to PS can sulfonate aromatic methoxy groups, necessitating stoichiometric precision.

Industrial-Scale Considerations

| Parameter | Laboratory Scale | Pilot Plant Scale |

|---|---|---|

| Thionation Time | 12 h | 6 h (flow reactor) |

| PS | 1.2 equiv | 1.1 equiv |

| Yield | 90% | 87% |

Flow chemistry systems enhance safety by minimizing PS handling and improving heat dissipation.

Emerging Methodologies

Chemical Reactions Analysis

Ethyl 5,8-dimethoxy-4-thioxo-1,4-dihydroquinoline-3-carboxylate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form quinoline derivatives.

Reduction: Reduction reactions can convert the thioxo group to a thiol group.

Scientific Research Applications

Medicinal Chemistry

Ethyl 5,8-dimethoxy-4-thioxo-1,4-dihydroquinoline-3-carboxylate is being extensively researched for its potential as a therapeutic agent. Key applications include:

- Antimicrobial Activity : Studies indicate that this compound exhibits significant antibacterial properties against various pathogens such as Escherichia coli and Staphylococcus aureus. Its minimum inhibitory concentration (MIC) is comparable to established antibiotics.

- Anticancer Properties : Research has shown that the compound can inhibit the proliferation of cancer cell lines while sparing normal cells. This selectivity suggests a promising therapeutic window for anticancer applications. Mechanistic studies propose that it may interfere with DNA replication or inhibit specific metabolic pathways critical for cancer cell survival.

The compound's biological activities extend beyond antimicrobial and anticancer effects:

- Enzyme Inhibition : this compound may inhibit key enzymes involved in various metabolic pathways. This inhibition can lead to altered cellular signaling and metabolic processes.

- Molecular Interaction Studies : Interaction studies using techniques such as molecular docking have demonstrated the compound's binding affinity to various biological targets, indicating its potential use in drug design.

Industrial Applications

In addition to its medicinal applications, this compound is also utilized in industrial settings:

- Material Development : It serves as a precursor in the synthesis of dyes and pigments due to its unique structural features.

- Synthetic Intermediate : The compound acts as a building block for synthesizing more complex quinoline derivatives, enhancing its utility in organic chemistry.

Mechanism of Action

The mechanism of action of Ethyl 5,8-dimethoxy-4-thioxo-1,4-dihydroquinoline-3-carboxylate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or interact with DNA, leading to its biological effects. The exact pathways and molecular targets are still under investigation, but it is believed to involve the modulation of cellular signaling pathways .

Comparison with Similar Compounds

1-Pentyl-4-thioxo-1,4-dihydroquinoline-3-carboxylic Acid (Compound 46)

- Substituents : A pentyl group at N1 and a carboxylic acid at position 3.

- Key Differences: The carboxylic acid group (vs. The pentyl chain may enhance membrane permeability compared to the shorter ethyl ester.

- Synthesis : Prepared via hydrolysis of an ester precursor using lithium hydroxide, suggesting the target compound could undergo similar derivatization .

Ethyl 7-Fluoro-/5-Fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate (3.8a/b)

- Substituents : Fluoro groups at positions 5 or 7 and an oxo (C=O) group at position 4.

- Key Differences : The oxo group reduces sulfur-mediated reactivity (e.g., nucleophilic substitution). Fluorine’s electron-withdrawing effect may improve metabolic stability but reduce solubility compared to methoxy groups. These compounds exhibit improved solubility in DMSO at elevated temperatures .

Ethyl 4-Chloro-8-nitroquinoline-3-carboxylate

- Substituents : Chloro at position 4 and nitro at position 6.

- Key Differences: The nitro group is strongly electron-withdrawing, increasing electrophilic reactivity. The chloro group may hinder hydrogen bonding compared to thioxo.

Isoquinoline Derivatives (e.g., Ethyl 6,7-dimethoxy-1-methyl-3,4-dihydroisoquinoline-2-carboxylate)

- Core Structure: Isoquinoline (vs. quinoline), with methoxy groups at positions 6 and 7.

- The 6,7-dimethoxy pattern creates a distinct electronic environment compared to 5,8-dimethoxy quinolines .

Contradictions and Limitations

- Solubility Data : While fluoro-oxo analogs (3.8a/b) show temperature-dependent solubility in DMSO , data for the target compound are lacking.

- Hazard Profiles: Ethyl 4-chloro-8-nitroquinoline-3-carboxylate lacks classified hazards, but nitro groups are often associated with mutagenicity, highlighting the need for further toxicological studies .

Biological Activity

Ethyl 5,8-dimethoxy-4-thioxo-1,4-dihydroquinoline-3-carboxylate is a quinoline derivative that has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an antimicrobial and anticancer agent. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of approximately 293.34 g/mol. Its structure features a thioxo group and two methoxy substituents, contributing to its unique biological profile. The compound's versatility is highlighted by its ability to undergo various chemical reactions typical of quinoline derivatives, including oxidation and nucleophilic substitution.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial properties. Similar quinoline derivatives have shown efficacy against a range of bacteria and fungi. The mechanisms of action often involve interference with DNA replication and inhibition of key metabolic pathways in pathogens .

Table 1: Antimicrobial Activity Against Various Pathogens

| Pathogen | Activity | Reference |

|---|---|---|

| Staphylococcus aureus | Moderate Inhibition | |

| Escherichia coli | Significant Inhibition | |

| Candida albicans | Moderate Inhibition |

Anticancer Properties

The compound also shows promise as an anticancer agent. Studies have demonstrated its cytotoxic effects against various cancer cell lines. The proposed mechanism includes the induction of apoptosis and cell cycle arrest through the modulation of cellular signaling pathways.

Table 2: Cytotoxicity Against Cancer Cell Lines

The biological activity of this compound is believed to involve several mechanisms:

- Enzyme Inhibition: The compound can inhibit specific enzymes that are crucial for pathogen survival and cancer cell proliferation.

- DNA Interaction: It may interact with DNA, leading to disruptions in replication and transcription processes.

- Cell Signaling Modulation: The compound has been shown to modulate various signaling pathways involved in cell growth and apoptosis.

Case Studies

One notable study evaluated the anticancer efficacy of this compound in vitro using human cancer cell lines. The results indicated that it effectively reduced cell viability in a dose-dependent manner. Further analysis suggested that the compound induced apoptosis via the intrinsic pathway, characterized by increased levels of pro-apoptotic proteins .

Another study focused on its antimicrobial effects against resistant strains of bacteria. This compound demonstrated notable activity against multi-drug resistant Staphylococcus aureus, suggesting its potential as a lead compound for developing new antibiotics .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare Ethyl 5,8-dimethoxy-4-thioxo-1,4-dihydroquinoline-3-carboxylate, and how do reaction conditions influence regioselectivity?

- Methodological Answer : Synthesis involves multi-step reactions starting with substituted anilines. For example, cyclocondensation of ethyl 7,8-diaminoquinoline-3-carboxylate with electrophiles under reflux can introduce substituents (e.g., methoxy groups). Reduction steps using stannous chloride (SnCl₂) in concentrated HCl at room temperature yield diamino intermediates, while reflux in ethanol may lead to acid formation ( ). Regioselectivity is influenced by electron-donating groups (e.g., methoxy) directing electrophilic attack. For the 4-thioxo group, sulfurization of a ketone precursor (e.g., via Lawesson’s reagent) is a plausible step, though optimization is required. Purification typically involves column chromatography (silica gel, CHCl₃/MeOH) and recrystallization ( ) .

Q. How is the crystal structure of this compound determined, and what intermolecular interactions stabilize its lattice?

- Methodological Answer : Single-crystal X-ray diffraction (SXRD) using SHELX software ( ) is standard. Analogous quinoline derivatives (e.g., ethyl 8-methoxy variants) crystallize in monoclinic systems (space group P2₁/n or P2₁/c) with unit cell parameters such as a = 10.096 Å, b = 14.699 Å, c = 11.028 Å, and β = 94.26° ( ). Hydrogen bonds (N–H···O, O–H···O) and π-π stacking between aromatic rings stabilize the lattice. ORTEP-III ( ) visualizes molecular conformation, while refinement residuals (R < 0.05) ensure accuracy .

Advanced Research Questions

Q. How can researchers resolve contradictions between computational predictions and experimental spectroscopic data for this compound?

- Methodological Answer : Discrepancies may arise from dynamic effects (e.g., tautomerism) or crystal packing. Strategies include:

- Performing temperature-dependent NMR to assess conformational exchange ().

- Comparing experimental IR/Raman spectra with density functional theory (DFT) calculations (B3LYP/6-31G* basis set) for vibrational modes.

- Validating crystal structures via Hirshfeld surface analysis to identify intermolecular interactions ( ).

- Cross-validating with high-resolution mass spectrometry (HRMS) for molecular ion confirmation .

Q. What methodological approaches optimize the antimicrobial efficacy of this compound through structural modifications?

- Methodological Answer : Structure-activity relationship (SAR) studies guide modifications:

- Introduce electron-withdrawing groups (e.g., fluorine at position 6) to enhance membrane penetration ( ).

- Replace methoxy groups with bulkier substituents (e.g., cyclopropyl) to hinder bacterial efflux pumps ( ).

- Synthesize derivatives via cyclocondensation of diamino intermediates with α-acetyl-N-arylhydrazonoyl chlorides ( ).

- Evaluate efficacy using minimum inhibitory concentration (MIC) assays against Gram-positive/-negative strains ( ). Molecular docking predicts binding affinity to DNA gyrase targets .

Q. What challenges arise in the purification of this compound, and how are they methodologically addressed?

- Methodological Answer : Key challenges include polar by-products and solubility issues. Solutions involve:

- Column chromatography (silica gel, CHCl₃/MeOH gradient) to separate impurities ( ).

- Recrystallization from ethyl acetate/hexane mixtures to obtain high-purity crystals.

- Preparative HPLC (C18 column, 0.1% TFA in H₂O/MeCN) for persistent impurities.

- Purity validation via ¹H NMR (absence of extraneous peaks) and HPLC-MS (>95% purity) ( ) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.